N-(2-fluorophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S2/c21-14-8-4-5-9-15(14)22-17(25)12-28-20-23-16-10-11-27-18(16)19(26)24(20)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQHBEYIDZLZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activities, including anticancer properties and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₅FN₄OS
- Molecular Weight : 344.41 g/mol
- CAS Number : 1252926-89-8
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity.
-
Mechanism of Action :
The compound is believed to inhibit specific kinases involved in cancer cell proliferation. It shows a strong affinity for targeting key pathways that regulate cell cycle progression and apoptosis. -
In Vitro Studies :
- In a study evaluating various thienopyrimidine derivatives, this compound demonstrated an IC₅₀ value of approximately 0.5 µM against several cancer cell lines, indicating potent cytotoxic effects (see Table 1) .
- Western blot analysis revealed that treatment with this compound resulted in the downregulation of phosphorylated ERK1/2 and p70S6K in sensitive cancer lines .
- In Vivo Studies :
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may have antimicrobial effects. The compound displayed activity against certain bacterial strains in vitro, although further studies are needed to elucidate its full potential in this area .
Table 1: Biological Activity Summary
| Activity Type | Cell Lines Tested | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Anticancer | A549 (lung), MCF7 (breast) | 0.5 | Significant cytotoxicity observed |
| Antimicrobial | E. coli, S. aureus | TBD | Preliminary results show effectiveness |
Case Studies
-
Case Study on Anticancer Efficacy :
A recent publication described the screening of a library of compounds where N-(2-fluorophenyl)-2-{(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide was identified as a lead candidate due to its ability to induce apoptosis in cancer cells through the activation of caspase pathways . -
Mechanistic Insights :
Further mechanistic studies revealed that this compound could effectively disrupt microtubule dynamics in cancer cells, leading to mitotic arrest and subsequent cell death .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-fluorophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as kinase inhibition.
Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds can inhibit MEK1/2 kinases, leading to reduced growth in leukemia models at concentrations as low as 0.3 µM .
Case Studies : In vitro studies conducted on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells demonstrated significant growth inhibition when treated with related thieno[3,2-d]pyrimidine derivatives. These findings suggest that this compound may exhibit similar effects .
Enzyme Inhibition
The compound's structure suggests potential inhibition of enzymes associated with cancer progression:
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Related thieno[3,2-d]pyrimidine compounds have demonstrated dual inhibitory effects against AChE and BChE. This dual inhibition may enhance the therapeutic profile of this compound .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be studied to optimize its efficacy and safety profile in clinical settings.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core: Thieno[3,2-d]pyrimidin-4-one scaffold with a sulfur-linked acetamide group.
- Substituents :
- 2-Fluorophenyl : Electron-withdrawing fluorine at the ortho position enhances metabolic stability and modulates solubility.
- Phenyl group at position 3 of the pyrimidine ring, contributing to hydrophobic interactions.
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
Key Observations :
- Fluorine vs.
- Core Modifications: Replacement of the thieno-pyrimidine core with triazolo-pyrimidine () or dihydropyrimidine () alters π-π stacking and hydrogen-bonding capabilities, impacting target binding.
Key Observations :
- However, the 2-fluorophenyl substituent may alter selectivity compared to IWP2’s benzothiazole group.
- Oxadiazole-containing analogs () demonstrate α-glucosidase inhibition, highlighting the role of heterocyclic appendages in bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
